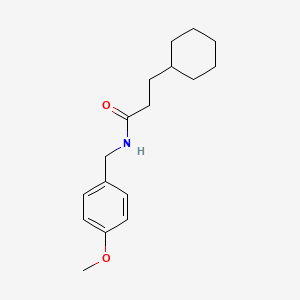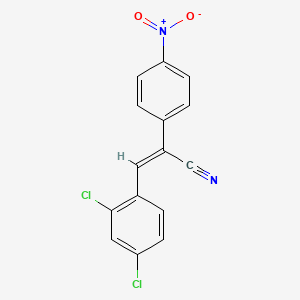
2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide, also known as FCPR, is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide exerts its effects through the inhibition of various enzymes and pathways. It has been shown to inhibit the activity of matrix metalloproteinase-2 and -9, which are involved in cancer cell invasion and metastasis. 2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide has also been reported to inhibit the activation of nuclear factor kappa B, which is involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide has been found to have several biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. 2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide has also been shown to reduce inflammation and oxidative stress. Additionally, it has been reported to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. However, one limitation is that 2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide has not yet been extensively studied in humans, and its safety and efficacy in clinical settings are not yet fully understood.
Orientations Futures
There are several future directions for research on 2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide. One area of interest is the development of 2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide analogs with improved potency and selectivity. Additionally, further studies are needed to determine the safety and efficacy of 2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide in humans. 2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide also has potential applications in the development of novel therapeutics for the treatment of various diseases, including cancer and Alzheimer's disease.
In conclusion, 2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide in the development of novel therapeutics for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide involves the reaction of 2-(4-cyanophenoxy)propanoic acid with 2-fluorobenzaldehyde in the presence of hydrazine hydrate. The resulting product is then purified using column chromatography. This method has been reported to yield a high percentage of pure 2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide.
Applications De Recherche Scientifique
2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer, antitumor, and anti-inflammatory properties. 2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been reported to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
2-(4-cyanophenoxy)-N-[(E)-(2-fluorophenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-12(23-15-8-6-13(10-19)7-9-15)17(22)21-20-11-14-4-2-3-5-16(14)18/h2-9,11-12H,1H3,(H,21,22)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFAYIOCMBOUJN-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1F)OC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1F)OC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyanophenoxy)-N'-[(E)-(2-fluorophenyl)methylidene]propanehydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2-chlorophenoxy)ethyl]pyrrolidine](/img/structure/B5711413.png)



![3-(chloromethyl)-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B5711443.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5711449.png)
![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-1H-indole-3-carbohydrazide](/img/structure/B5711453.png)

![2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5711483.png)

![3-[2-(2-furyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5711488.png)
